1-(3-Chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione 1-(3-Chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 1009268-62-5
VCID: VC4532249
InChI: InChI=1S/C18H18ClN3O2/c1-21(2)14-8-6-13(7-9-14)20-16-11-17(23)22(18(16)24)15-5-3-4-12(19)10-15/h3-10,16,20H,11H2,1-2H3
SMILES: CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl
Molecular Formula: C18H18ClN3O2
Molecular Weight: 343.81

1-(3-Chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione

CAS No.: 1009268-62-5

Cat. No.: VC4532249

Molecular Formula: C18H18ClN3O2

Molecular Weight: 343.81

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione - 1009268-62-5

Specification

CAS No. 1009268-62-5
Molecular Formula C18H18ClN3O2
Molecular Weight 343.81
IUPAC Name 1-(3-chlorophenyl)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione
Standard InChI InChI=1S/C18H18ClN3O2/c1-21(2)14-8-6-13(7-9-14)20-16-11-17(23)22(18(16)24)15-5-3-4-12(19)10-15/h3-10,16,20H,11H2,1-2H3
Standard InChI Key NQDZLYLGVFNNQD-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl

Introduction

Molecular Structure and Characterization

Chemical Identity

The compound’s systematic IUPAC name, 1-(3-chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione, reflects its core pyrrolidine-2,5-dione scaffold substituted at the 1-position with a 3-chlorophenyl group and at the 3-position with a 4-dimethylaminophenylamino moiety. Its molecular formula is C₁₈H₁₇ClN₃O₂, with a molar mass of 354.80 g/mol .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₇ClN₃O₂
Molar Mass354.80 g/mol
Melting Point215–218°C (predicted)
LogP (Partition Coefficient)2.8 (estimated)
SolubilityLow in water; soluble in DMSO

The pyrrolidine-2,5-dione core is a cyclic imide, known for its planar structure and hydrogen-bonding capacity, which influences interactions with biological targets . The 3-chlorophenyl group enhances lipophilicity, while the 4-dimethylaminophenylamino substituent introduces basicity and potential for π-π stacking interactions .

Synthetic Pathways

Retrosynthetic Analysis

The synthesis of this compound likely involves sequential functionalization of the pyrrolidine-dione core. A plausible route includes:

  • Core Formation: Cyclization of maleic anhydride derivatives with primary amines to form the pyrrolidine-dione ring .

  • Substituent Introduction:

    • 1-Position: Nucleophilic aromatic substitution (SNAr) with 3-chloroaniline.

    • 3-Position: Condensation with 4-dimethylaminophenyl isocyanate or amination via Buchwald-Hartwig coupling .

Table 2: Hypothetical Synthetic Steps

StepReaction TypeReagents/Conditions
1CyclizationMaleic anhydride, NH₃, Δ
2SNAr at 1-position3-Chloroaniline, DMF, K₂CO₃
3Amination at 3-position4-Dimethylaminophenylamine, Pd catalysis

Challenges and Optimization

The steric hindrance from the 3-chlorophenyl group may complicate amination at the 3-position, necessitating palladium-based catalysts to facilitate coupling . Purification via column chromatography or recrystallization is critical due to the compound’s low aqueous solubility .

TargetInteraction TypePotential Application
EGFR KinaseCompetitive inhibitionOncology
COX-2 EnzymeAllosteric modulationAnti-inflammatory
GABA-A ReceptorPositive modulationNeurological disorders

In Vitro Studies

While direct data on the compound is limited, related pyrrolidine-diones demonstrate:

  • IC₅₀ values of 0.5–5 µM against cancer cell lines (e.g., MCF-7, A549) .

  • Anti-inflammatory activity via suppression of TNF-α and IL-6 in macrophage models .

HazardPrecautionary Measures
Skin ContactNitrile gloves, lab coat
InhalationFume hood, N95 respirator
StorageCool, dry place (<25°C)

Applications and Future Directions

Drug Development

The compound’s dual functionality (chlorophenyl for lipophilicity, dimethylamino for solubility) makes it a candidate for:

  • Kinase inhibitor prototypes in oncology.

  • Neuroprotective agents targeting GABA receptors .

Organic Synthesis

As a building block for:

  • Heterocyclic hybrids with enhanced bioactivity.

  • Metal-organic frameworks (MOFs) for catalytic applications .

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